Cas no 476673-32-2 ((2Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile)

(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile structure
476673-32-2 structure
Product Name:(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
CAS No:476673-32-2
MF:C18H11BrN2OS
MW:383.261741876602
CID:5791650
PubChem ID:135754045
Update Time:2025-07-15

(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • F0760-0793
    • (Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
    • (Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
    • 476673-32-2
    • AKOS024599075
    • (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
    • 2-Thiazoleacetonitrile, α-[(3-bromo-4-hydroxyphenyl)methylene]-4-phenyl-
    • Inchi: 1S/C18H11BrN2OS/c19-15-9-12(6-7-17(15)22)8-14(10-20)18-21-16(11-23-18)13-4-2-1-3-5-13/h1-9,11,22H/b14-8-
    • InChI Key: XWVMBTCFYRLEPM-ZSOIEALJSA-N
    • SMILES: BrC1=C(C=CC(=C1)/C=C(/C#N)\C1=NC(=CS1)C1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 381.97755g/mol
  • Monoisotopic Mass: 381.97755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 85.2Ų

Experimental Properties

  • Density: 1.542±0.06 g/cm3(Predicted)
  • Boiling Point: 546.7±60.0 °C(Predicted)
  • pka: 7.56±0.35(Predicted)

(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Pricemore >>

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Additional information on (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Introduction to (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (CAS No. 476673-32-2)

Compound with the chemical name (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile and a CAS number of 476673-32-2 represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic nitriles that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a thiazole ring and a bromo-substituted hydroxyphenyl moiety, contribute to its unique chemical properties and biological interactions.

The thiazole ring is a key pharmacophore in many bioactive molecules, known for its ability to interact with various biological targets. In particular, the 4-phenylthiazole moiety in this compound has been extensively studied for its potential role in modulating enzyme activities and cellular signaling pathways. Recent research has highlighted the significance of thiazole derivatives in the development of drugs targeting neurological disorders, infectious diseases, and cancer. The bromo-substituted hydroxyphenyl group adds another layer of complexity to the molecule, enhancing its binding affinity and selectivity towards specific biological targets.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The nitrile group present in the molecule can be further functionalized through various chemical reactions, allowing for the creation of novel derivatives with tailored biological properties. This flexibility makes it an invaluable tool for medicinal chemists seeking to develop new therapeutic strategies.

Recent studies have demonstrated that derivatives of this compound exhibit promising pharmacological effects. For instance, research has shown that certain thiazole nitriles can inhibit the activity of enzymes involved in inflammation and oxidative stress, making them potential candidates for treating chronic inflammatory diseases and neurodegenerative conditions. Additionally, the bromo-hydroxyphenyl moiety has been found to enhance the bioavailability and metabolic stability of drug molecules, which is crucial for their clinical efficacy.

The synthesis of (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves a multi-step process that requires precise control over reaction conditions and reagent selection. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in achieving high yields and purity levels. These methods not only improve the efficiency of the synthesis but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.

In terms of biological evaluation, this compound has shown intriguing interactions with various cellular pathways. Preliminary in vitro studies have indicated that it may possess anti-proliferative properties, making it a potential candidate for further investigation in oncology research. Furthermore, its ability to modulate neurotransmitter release suggests possible applications in treating central nervous system disorders. These findings underscore the importance of continued research into this class of compounds.

The development of new pharmaceutical agents relies heavily on the availability of high-quality starting materials and intermediates. (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile serves as a valuable building block for synthesizing more complex molecules with enhanced pharmacological properties. Its structural versatility allows medicinal chemists to explore diverse chemical modifications, leading to the discovery of novel therapeutic entities.

As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play an increasingly important role in drug discovery and development. The integration of computational chemistry and high-throughput screening technologies has accelerated the process of identifying promising candidates for further optimization. This synergy between experimental and computational approaches holds great promise for accelerating the translation of laboratory findings into clinical applications.

The future prospects for this compound are exciting, with ongoing research aimed at elucidating its mechanism of action and expanding its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing these studies and bringing new treatments to patients in need. By leveraging cutting-edge technologies and innovative methodologies, we can unlock the full potential of this remarkable molecule.

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